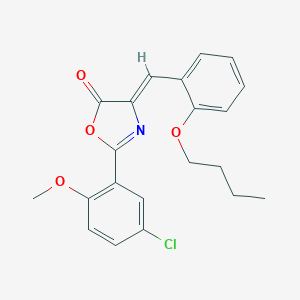![molecular formula C18H17ClN4O5 B299264 2-{2-[4-(2-amino-2-oxoethoxy)benzylidene]hydrazino}-N-(3-chloro-4-methoxyphenyl)-2-oxoacetamide](/img/structure/B299264.png)
2-{2-[4-(2-amino-2-oxoethoxy)benzylidene]hydrazino}-N-(3-chloro-4-methoxyphenyl)-2-oxoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2-[4-(2-amino-2-oxoethoxy)benzylidene]hydrazino}-N-(3-chloro-4-methoxyphenyl)-2-oxoacetamide is a chemical compound that has been studied extensively in scientific research due to its potential applications in the fields of medicine and biochemistry. This compound is commonly referred to as 'Compound X' in the scientific literature.
Wirkmechanismus
The mechanism of action of Compound X involves the inhibition of certain enzymes and signaling pathways that are involved in the development and progression of various diseases. Specifically, Compound X has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that Compound X has a number of biochemical and physiological effects. These effects include the inhibition of cell proliferation, the induction of apoptosis (programmed cell death), and the inhibition of angiogenesis (the formation of new blood vessels).
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Compound X in lab experiments is that it has been extensively studied and its mechanism of action is well understood. However, one limitation of using Compound X is that it can be difficult to obtain in large quantities, which can make it challenging to conduct experiments on a larger scale.
Zukünftige Richtungen
There are a number of future directions for research on Compound X. One area of focus is the development of new drugs that are based on the structure of Compound X. Another area of focus is the study of the potential applications of Compound X in the treatment of specific diseases, such as cancer and inflammatory disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of Compound X, as well as its potential limitations and side effects.
Synthesemethoden
The synthesis of Compound X involves the reaction of 4-(2-amino-2-oxoethoxy)benzaldehyde with hydrazine hydrate, followed by the addition of 3-chloro-4-methoxyphenylacetic acid and acetic anhydride. The resulting product is then purified through a series of recrystallization steps.
Wissenschaftliche Forschungsanwendungen
Compound X has been studied extensively in scientific research due to its potential applications as a therapeutic agent for the treatment of various diseases. Studies have shown that Compound X has anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising candidate for the development of new drugs.
Eigenschaften
Produktname |
2-{2-[4-(2-amino-2-oxoethoxy)benzylidene]hydrazino}-N-(3-chloro-4-methoxyphenyl)-2-oxoacetamide |
|---|---|
Molekularformel |
C18H17ClN4O5 |
Molekulargewicht |
404.8 g/mol |
IUPAC-Name |
N//'-[(E)-[4-(2-amino-2-oxoethoxy)phenyl]methylideneamino]-N-(3-chloro-4-methoxyphenyl)oxamide |
InChI |
InChI=1S/C18H17ClN4O5/c1-27-15-7-4-12(8-14(15)19)22-17(25)18(26)23-21-9-11-2-5-13(6-3-11)28-10-16(20)24/h2-9H,10H2,1H3,(H2,20,24)(H,22,25)(H,23,26)/b21-9+ |
InChI-Schlüssel |
KKMLTGSKEUDYEO-ZVBGSRNCSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OCC(=O)N)Cl |
SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OCC(=O)N)Cl |
Kanonische SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OCC(=O)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[2-(allyloxy)benzylidene]-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B299183.png)



![5-({5-[(4-Chlorophenyl)sulfanyl]-2-furyl}methylene)-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one](/img/structure/B299191.png)
![(5Z)-5-[[5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B299192.png)
![(5Z)-5-[[5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one](/img/structure/B299193.png)
![5-({5-[(4-Chlorophenyl)sulfanyl]-2-furyl}methylene)-2-thioxo-4-imidazolidinone](/img/structure/B299196.png)
![2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B299199.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}acetamide](/img/structure/B299200.png)
![2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}-N-(2-methoxybenzyl)acetamide](/img/structure/B299202.png)
![N-(4-chlorobenzyl)-2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}acetamide](/img/structure/B299203.png)
![4-chloro-N-(4-ethoxyphenyl)-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B299204.png)